

An In-depth Technical Guide to Lauryl Laurate (C₂₄H₄₈O₂)

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Compound of Interest

Compound Name: Lauryl Laurate

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Abstract

Lauryl laurate (C₂₄H₄₈O₂), the ester of lauryl alcohol and lauric acid, is a waxy solid with significant applications in the cosmetic and personal care industries as an emollient, skin conditioning agent, and texture enhancer.[1] Its low molecular weight and lipophilic nature also make it a compound of interest for pharmaceutical sciences, particularly in the development of topical and transdermal drug delivery systems. This technical guide provides a comprehensive analysis of **lauryl laurate**, including its physicochemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its synthesis and analysis are provided, along with a discussion of its current and potential applications in drug development, focusing on its role as a skin penetration enhancer. While **lauryl laurate** is generally considered biologically inert, this guide also explores its interaction with lipid bilayers, a key aspect of its function as a penetration enhancer. To date, no specific biological signaling pathways have been attributed to **lauryl laurate** in the scientific literature.

Chemical and Physical Properties

Lauryl laurate, with the IUPAC name dodecyl dodecanoate, is a wax monoester.[2] It is a white to off-white waxy solid at room temperature with little to no odor.[3][4] Its properties make it an excellent emollient, providing a smooth, non-greasy feel to formulations.[5][6]

Table 1: Physicochemical Properties of **Lauryl Laurate**

Property	Value	References
Molecular Formula	C24H48O2	[2]
Molecular Weight	368.64 g/mol	[2]
CAS Number	13945-76-1	[2]
Appearance	White to off-white waxy solid	[3][4]
Melting Point	23-30 °C (73-86 °F)	[4]
Boiling Point	226 °C	[4]
Solubility	Insoluble in water; soluble in oils	[7]
LogP (calculated)	10.9	[2]

Synthesis of Lauryl Laurate

Lauryl laurate is primarily synthesized through the esterification of lauric acid and lauryl alcohol. This can be achieved via chemical catalysis (Fischer esterification) or enzymatic methods.

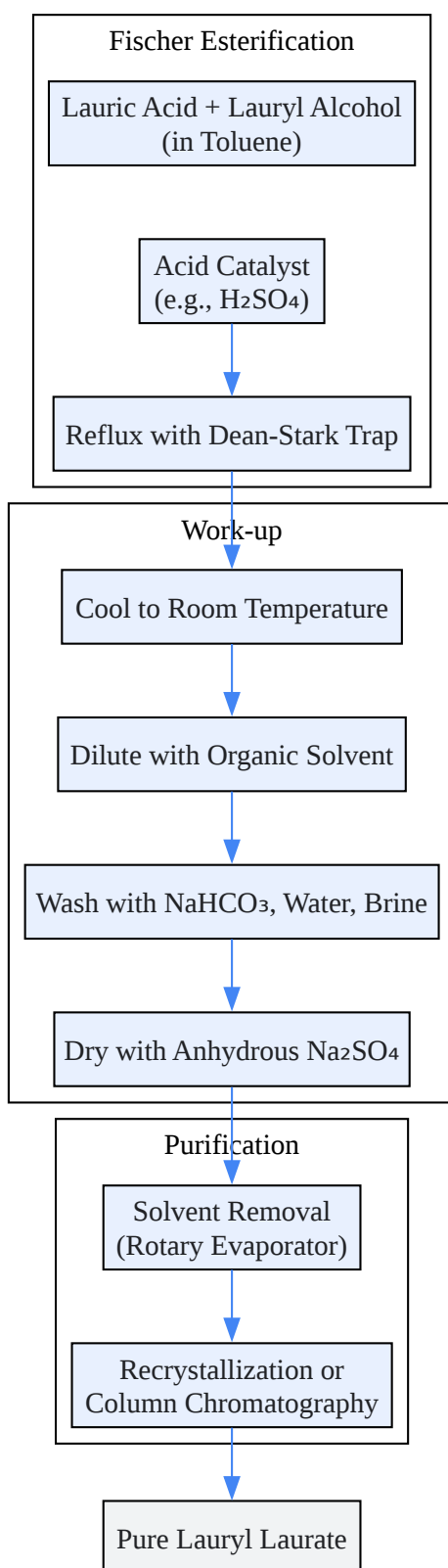
Fischer Esterification

Fischer esterification is a classic method for producing esters from a carboxylic acid and an alcohol using an acid catalyst.[8] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant (typically the alcohol) is used, and the water formed is removed.[9][10]

This protocol is a general guideline for the synthesis of a long-chain ester like **lauryl laurate** and may require optimization.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine lauric acid (1.0 equivalent), lauryl alcohol (1.2 equivalents), and a suitable solvent such as toluene (approximately 2 mL per gram of lauric acid).

- Catalyst Addition: While stirring, add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.03 equivalents) or p-toluenesulfonic acid (e.g., 0.05 equivalents).[8]
- Reaction: Heat the mixture to reflux. The water produced during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is typically complete when water is no longer being formed.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with a non-polar organic solvent like diethyl ether or hexane.
 - Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.[11]
 - Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[11]
- Purification:
 - Filter off the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - The crude **lauryl laurate** can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[11][12]



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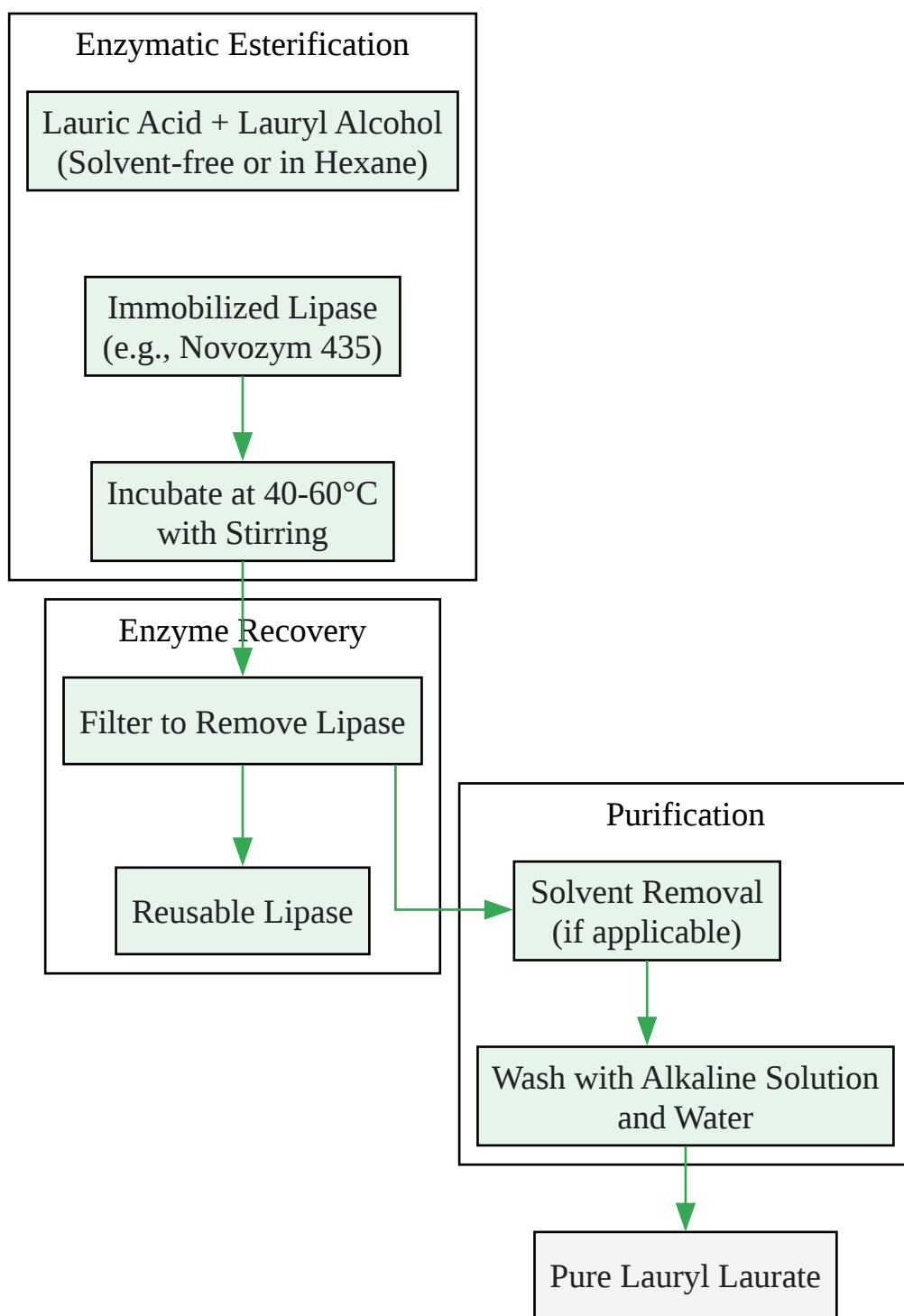
Figure 1: Fischer Esterification Workflow for **Lauryl Laurate** Synthesis.

Enzymatic Synthesis

Enzymatic synthesis using lipases offers a greener alternative to chemical catalysis, proceeding under milder reaction conditions with high specificity.[\[12\]](#)[\[13\]](#) Immobilized lipases, such as *Candida antarctica* lipase B (Novozym 435), are commonly used.[\[12\]](#)[\[13\]](#)

This protocol is a general guideline and may require optimization based on the specific lipase used.

- **Substrate Preparation:** In a temperature-controlled reaction vessel, combine lauric acid (1.0 equivalent) and lauryl alcohol (1.0-1.5 equivalents). The reaction can be performed in a solvent-free system by gently melting the reactants or in a non-polar organic solvent like hexane.[\[12\]](#)[\[14\]](#)
- **Enzyme Addition:** Add the immobilized lipase (typically 5-10% by weight of the total reactants).[\[12\]](#) To drive the equilibrium, a water-removing agent like molecular sieves can be added, or the reaction can be conducted under vacuum.[\[12\]](#)
- **Reaction Incubation:** Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant stirring for a specified duration (e.g., 4-72 hours).[\[12\]](#)[\[14\]](#) Monitor the reaction progress by analyzing aliquots for the decrease in acid value via titration or by gas chromatography (GC).[\[12\]](#)
- **Enzyme Recovery:** After the reaction, recover the immobilized lipase by filtration. The lipase can often be washed and reused.[\[12\]](#)
- **Purification:**
 - If a solvent was used, remove it by rotary evaporation.
 - The crude product can be purified by washing with a dilute alkaline solution to remove any remaining free fatty acids, followed by washing with water and drying.[\[12\]](#)



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Figure 2: Enzymatic Synthesis Workflow for **Lauryl Laurate**.

Analytical Characterization

The purity and identity of synthesized **lauryl laurate** can be confirmed using various analytical techniques, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **lauryl laurate**.^[5]

The following are general parameters that can be adapted for specific instrumentation.

- Sample Preparation: Dissolve a small amount of the **lauryl laurate** sample in a suitable volatile solvent such as hexane or dichloromethane.^[5]
- GC-MS Parameters:
 - GC System: Agilent 7890B GC or equivalent.^[15]
 - Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).^{[5][15]}
 - Injector Temperature: 250-280 °C.^{[12][15]}
 - Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300-330 °C).^{[12][15]}
 - Carrier Gas: Helium at a constant flow rate.^[15]
 - MS System: Agilent 7250 Q-TOF or equivalent quadrupole mass selective detector.^[15]
 - Ion Source Temperature: 230-250 °C.^[15]
 - Acquisition Mode: Full scan (e.g., m/z 50-550) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.^[5]

Table 2: Typical GC-MS Parameters for **Lauryl Laurate** Analysis

Parameter	Setting	References
Column	DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 μ m)	[5][15]
Injector Temperature	250-280 °C	[12][15]
Oven Program	Initial temp 150°C, ramp to 300-330°C	[12][15]
Carrier Gas	Helium	[15]
MS Scan Range	m/z 50-550	[5]

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of **lauryl laurate**, particularly for monitoring reaction progress or for quantification in formulations. A reverse-phase method is typically employed.

[15]

- Sample Preparation: Dissolve the sample in a suitable organic solvent, such as acetonitrile or a mixture of methanol and water.[16]
- HPLC Parameters:
 - Column: A reverse-phase column, such as a Newcrom R1 or C18 column.[15]
 - Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid like phosphoric acid or formic acid for mass spectrometry compatibility.[15]
 - Detection: As **lauryl laurate** lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) is suitable.[17] UV detection at low wavelengths (e.g., 205-210 nm) may also be possible.

Table 3: Typical HPLC Parameters for **Lauryl Laurate** Analysis

Parameter	Setting	References
Column	Newcrom R1 or C18	[15]
Mobile Phase	Acetonitrile/Water with Phosphoric or Formic Acid	[15]
Detector	ELSD or MS	[17]

Spectroscopic Analysis

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for structural elucidation.

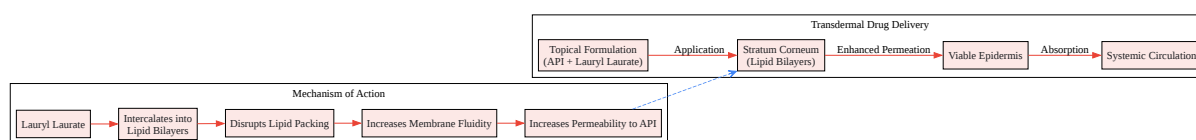
- ^1H NMR: The proton NMR spectrum of **lauryl laurate** will show characteristic signals for the ester functional group and the long alkyl chains. The triplet corresponding to the $-\text{CH}_2-$ group adjacent to the ester oxygen will appear around 4.0 ppm, while the triplet for the $-\text{CH}_2-$ group adjacent to the carbonyl will be around 2.2 ppm. The numerous methylene groups of the fatty acid chains will appear as a broad multiplet around 1.2-1.6 ppm, and the terminal methyl groups will be visible as triplets around 0.9 ppm.
- ^{13}C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the ester at around 174 ppm. The carbon of the $-\text{CH}_2-$ group attached to the ester oxygen will appear around 64 ppm, and the carbons of the alkyl chains will resonate in the 14-34 ppm region.
- FTIR: The FTIR spectrum of **lauryl laurate** will exhibit a strong absorption band around 1740 cm^{-1} corresponding to the $\text{C}=\text{O}$ stretching of the ester group. Strong C-H stretching vibrations will be observed in the $2850\text{-}2960\text{ cm}^{-1}$ region, and C-O stretching bands will be present in the $1100\text{-}1300\text{ cm}^{-1}$ region.

Applications in Drug Development

While **lauryl laurate** is widely used in cosmetics for its emollient and film-forming properties, its physicochemical characteristics make it a candidate for applications in drug development, particularly in topical and transdermal formulations.[4][7]

Skin Penetration Enhancer

Lauryl laurate's low molecular weight and lipophilic nature allow it to be used as a skin-penetrating agent.[5][6][18] Chemical penetration enhancers facilitate the transport of active pharmaceutical ingredients (APIs) through the stratum corneum, the main barrier of the skin.[3] The mechanism of action for many lipid-based enhancers involves the disruption of the highly ordered lipid bilayers in the stratum corneum, thereby increasing their fluidity and creating pathways for drug diffusion.[3] **Lauryl laurate** is thought to act by integrating into the intercellular lipid matrix, temporarily altering its barrier function and allowing for enhanced permeation of co-administered drugs.[10][12]



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Figure 3: Logical Relationship of **Lauryl Laurate** as a Skin Penetration Enhancer.

Toxicology and Safety

Lauryl laurate is generally regarded as safe for use in cosmetic and personal care products.[4] [7] Toxicological studies have shown it to be non-toxic and to have a low risk of skin irritation or sensitization.[2][17] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that **lauryl laurate** is safe in its present practices of use and concentration when formulated to be non-irritating.[19] It is not classified as a hazardous substance.[9]

Table 4: Toxicological Profile of **Lauryl Laurate**

Endpoint	Result	References
Acute Oral Toxicity	Expected to be > 5 g/kg	[17]
Acute Dermal Toxicity	Expected to be > 2 g/kg	[2][17]
Skin Irritation	Not expected to be an irritant	[2][4]
Eye Irritation	Not expected to be an irritant	[2]
Carcinogenicity	No data available, but not expected	[2]
Mutagenicity	No mutagenic effects reported	[9]

Conclusion

Lauryl laurate is a well-characterized fatty acid ester with established applications in the cosmetics industry and growing interest in pharmaceuticals. Its synthesis is achievable through straightforward chemical and enzymatic methods, and robust analytical techniques are available for its characterization. For drug development professionals, its most promising application lies in its role as a skin penetration enhancer in topical and transdermal delivery systems. Its favorable safety profile and ability to modify the skin barrier make it a valuable excipient for enhancing the delivery of a wide range of active pharmaceutical ingredients. Further research into its specific interactions with skin lipids and its efficacy in various drug formulations will continue to define its role in advanced drug delivery. Currently, there is no evidence to suggest that **lauryl laurate** is involved in any specific biological signaling pathways.

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References

- 1. benchchem.com [benchchem.com]

- 2. Lauryl Laurate | C₂₄H₄₈O₂ | CID 84113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 4. specialchem.com [specialchem.com]
- 5. benchchem.com [benchchem.com]
- 6. formulatorsampleshop.com [formulatorsampleshop.com]
- 7. researchgate.net [researchgate.net]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 11. cerritos.edu [cerritos.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. proceedings.science [proceedings.science]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Environmentally evaluated HPLC-ELSD method to monitor enzymatic synthesis of a non-ionic surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ulprospector.com [ulprospector.com]
- 19. m.youtube.com [m.youtube.com]
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